Cas no 10514-60-0 (3,4-diethyl 1-methyl-1H-pyrazole-3,4-dicarboxylate)
3,4-diethyl 1-methyl-1H-pyrazole-3,4-dicarboxylate Chemical and Physical Properties
Names and Identifiers
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- 1H-Pyrazole-3,4-dicarboxylicacid, 1-methyl-, diethyl ester (9CI)
- diethyl 1-methylpyrazole-3,4-dicarboxylate
- PYRAZOLE-3,4-DICARBOXYLIC ACID, 1-METHYL-, DIETHYL ESTER
- 1-methyl-1H-pyrazole-3,4-dicarboxylic acid diethyl ester
- 1-methyl-pyrazole-3,4-dicarboxylic acid diethyl ester
- AC1L3EFB
- diethyl 1(H)-1-methylpyrazole-3,4-dicarboxylate
- diethyl 1-methyl-1H-pyrazole-3,4-dicarboxylate
- SureCN1459312
- Pyrazole-3,4-dicarboxylicacid,1-Methyl-,diethylester
- 3,4-diethyl 1-methyl-1H-pyrazole-3,4-dicarboxylate
- AKOS024273192
- 10514-60-0
- EN300-232853
- SCHEMBL1459312
- DTXSID10146983
- diethyl1-methyl-1H-pyrazole-3,4-dicarboxylate
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- MDL: MFCD20527745
- Inchi: 1S/C10H14N2O4/c1-4-15-9(13)7-6-12(3)11-8(7)10(14)16-5-2/h6H,4-5H2,1-3H3
- InChI Key: WGDUGNXQHVPZSH-UHFFFAOYSA-N
- SMILES: O(CC)C(C1=CN(C)N=C1C(=O)OCC)=O
Computed Properties
- Exact Mass: 226.09542
- Monoisotopic Mass: 226.095
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 16
- Rotatable Bond Count: 6
- Complexity: 270
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 70.4A^2
- XLogP3: 1
Experimental Properties
- Density: 1.21
- Boiling Point: 303.2°Cat760mmHg
- Flash Point: 137.2°C
- Refractive Index: 1.526
- PSA: 70.42
- LogP: 0.77350
3,4-diethyl 1-methyl-1H-pyrazole-3,4-dicarboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB502639-100 mg |
Diethyl 1-methyl-1H-pyrazole-3,4-dicarboxylate |
10514-60-0 | 100MG |
€231.60 | 2022-03-01 | ||
| abcr | AB502639-250 mg |
Diethyl 1-methyl-1H-pyrazole-3,4-dicarboxylate |
10514-60-0 | 250MG |
€275.80 | 2022-03-01 | ||
| abcr | AB502639-500 mg |
Diethyl 1-methyl-1H-pyrazole-3,4-dicarboxylate |
10514-60-0 | 500MG |
€409.30 | 2022-03-01 | ||
| abcr | AB502639-1 g |
Diethyl 1-methyl-1H-pyrazole-3,4-dicarboxylate |
10514-60-0 | 1g |
€486.60 | 2022-03-01 | ||
| abcr | AB502639-5 g |
Diethyl 1-methyl-1H-pyrazole-3,4-dicarboxylate |
10514-60-0 | 5g |
€1,185.30 | 2022-03-01 | ||
| Chemenu | CM484977-1g |
Diethyl 1-methyl-1H-pyrazole-3,4-dicarboxylate |
10514-60-0 | 97% | 1g |
$419 | 2022-06-14 | |
| Enamine | EN300-232853-0.05g |
3,4-diethyl 1-methyl-1H-pyrazole-3,4-dicarboxylate |
10514-60-0 | 95% | 0.05g |
$162.0 | 2024-06-19 | |
| Enamine | EN300-232853-0.1g |
3,4-diethyl 1-methyl-1H-pyrazole-3,4-dicarboxylate |
10514-60-0 | 95% | 0.1g |
$241.0 | 2024-06-19 | |
| Enamine | EN300-232853-0.25g |
3,4-diethyl 1-methyl-1H-pyrazole-3,4-dicarboxylate |
10514-60-0 | 95% | 0.25g |
$347.0 | 2024-06-19 | |
| Enamine | EN300-232853-0.5g |
3,4-diethyl 1-methyl-1H-pyrazole-3,4-dicarboxylate |
10514-60-0 | 95% | 0.5g |
$546.0 | 2024-06-19 |
3,4-diethyl 1-methyl-1H-pyrazole-3,4-dicarboxylate Suppliers
3,4-diethyl 1-methyl-1H-pyrazole-3,4-dicarboxylate Related Literature
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1. Exclusive enantioselective recognition of glucopyranosides by inherently chiral hemicryptophanes†Olivier Perraud,Alexandre Martinez,Jean-Pierre Dutasta Chem. Commun., 2011,47, 5861-5863
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Additional information on 3,4-diethyl 1-methyl-1H-pyrazole-3,4-dicarboxylate
Introduction to 3,4-diethyl 1-methyl-1H-pyrazole-3,4-dicarboxylate (CAS No. 10514-60-0)
3,4-diethyl 1-methyl-1H-pyrazole-3,4-dicarboxylate, identified by its Chemical Abstracts Service number 10514-60-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This heterocyclic derivative belongs to the pyrazole family, a class of compounds known for their diverse biological activities and structural versatility. The presence of both ethyl and methyl substituents, along with the dicarboxylate functional groups, endows this molecule with unique chemical properties that make it a valuable intermediate in synthetic chemistry and a potential candidate for various applications.
The structure of 3,4-diethyl 1-methyl-1H-pyrazole-3,4-dicarboxylate consists of a six-membered aromatic ring containing two nitrogen atoms, with ethyl groups attached at the 3 and 4 positions and a methyl group at the 1 position. The carboxylate groups are located at the 3 and 4 positions as well, providing both acidic and basic characteristics that can be exploited in various chemical reactions. This structural arrangement not only contributes to the compound's stability but also allows for further functionalization, making it a versatile building block in drug discovery and material science.
In recent years, there has been growing interest in pyrazole derivatives due to their broad spectrum of biological activities. Studies have demonstrated that compounds containing the pyrazole core exhibit antimicrobial, anti-inflammatory, antitumor, and anti-viral properties. Among these derivatives, 3,4-diethyl 1-methyl-1H-pyrazole-3,4-dicarboxylate has shown promise in several preclinical studies as a precursor for more complex molecules with enhanced pharmacological effects.
One of the most compelling aspects of 3,4-diethyl 1-methyl-1H-pyrazole-3,4-dicarboxylate is its role as a key intermediate in the synthesis of more sophisticated pharmacophores. Researchers have leveraged its structural framework to develop novel inhibitors targeting enzymes involved in metabolic pathways relevant to diseases such as cancer and diabetes. For instance, modifications of this compound have led to the discovery of potent inhibitors of polyphenol oxidase and other enzymes implicated in oxidative stress-related disorders.
The synthesis of 3,4-diethyl 1-methyl-1H-pyrazole-3,4-dicarboxylate typically involves multi-step organic reactions starting from readily available precursors. The process often begins with the condensation of ethyl acetoacetate with urea or thiourea to form an intermediate pyrazole derivative. Subsequent alkylation and carboxylation steps introduce the ethyl and methyl groups at specific positions on the ring. The final step involves the introduction of the dicarboxylate groups through oxidation or carboxylation reactions. These synthetic routes highlight the compound's accessibility while also showcasing the synthetic ingenuity required to achieve its precise structure.
Recent advancements in computational chemistry have further enhanced our understanding of 3,4-diethyl 1-methyl-1H-pyrazole-3,4-dicarboxylate's reactivity and potential applications. Molecular modeling studies have revealed that this compound can form stable complexes with metal ions, suggesting its utility in coordination chemistry and catalysis. Additionally, its ability to participate in hydrogen bonding interactions makes it a promising candidate for designing novel materials with specific recognition properties.
The pharmaceutical industry has been particularly keen on exploring pyrazole derivatives due to their favorable pharmacokinetic profiles. 3,4-diethyl 1-methyl-1H-pyrazole-3,4-dicarboxylate has been investigated as a potential scaffold for drugs targeting neurological disorders. Preliminary data suggest that derivatives of this compound may modulate neurotransmitter release and receptor activity without causing significant side effects. These findings have spurred further research into optimizing its structure for therapeutic use.
Another area where 3,4-diethyl 1-methyl-1H-pyrazole-3,4-dicarboxylate has found utility is in materials science. Its rigid aromatic core and functionalizable substituents make it an excellent candidate for designing polymers with enhanced mechanical strength and thermal stability. Researchers have incorporated this compound into polymer backbones to create materials with applications ranging from coatings to electronic components.
The environmental impact of synthesizing and using 3,4-diethyl 1-methyl-1H-pyrazole-3,4-dicarboxylate is also an important consideration. Efforts are underway to develop greener synthetic routes that minimize waste and reduce energy consumption. For example, catalytic methods using recyclable catalysts have been explored to improve the efficiency of key reaction steps in its synthesis. These sustainable approaches align with broader efforts in the chemical industry to promote environmentally responsible practices.
In conclusion,3,4-diethyl 1-methyl-1H-pyrazole-3,4-dicarboxylate (CAS No.10514-60-0) is a multifaceted compound with significant potential in pharmaceuticals and materials science. Its unique structure enables diverse applications ranging from drug development to advanced material design. As research continues to uncover new uses for this derivative,CAS No.10514-60-0, it is likely to remain a cornerstone of innovation in these fields for years to come.
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